molecular formula C14H10ClFO2 B8502372 4-(Benzyloxy)-2-fluorobenzoyl chloride CAS No. 114045-97-5

4-(Benzyloxy)-2-fluorobenzoyl chloride

Cat. No.: B8502372
CAS No.: 114045-97-5
M. Wt: 264.68 g/mol
InChI Key: LXPBNLDKNBAADT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-2-fluorobenzoyl chloride is a benzoyl chloride derivative featuring a fluorine atom at the ortho-position (C2) and a benzyloxy group at the para-position (C4) on the aromatic ring. Its molecular formula is C₁₄H₁₀ClFO₂, with a calculated molecular weight of 264.67 g/mol. As an acyl chloride, it is highly reactive in nucleophilic substitution reactions, making it valuable in organic synthesis, particularly for introducing fluorinated benzoyl moieties into target molecules. The benzyloxy group acts as a protective moiety, enhancing steric bulk and lipophilicity, while the fluorine atom contributes electron-withdrawing effects, modulating electrophilicity at the carbonyl carbon .

Properties

CAS No.

114045-97-5

Molecular Formula

C14H10ClFO2

Molecular Weight

264.68 g/mol

IUPAC Name

2-fluoro-4-phenylmethoxybenzoyl chloride

InChI

InChI=1S/C14H10ClFO2/c15-14(17)12-7-6-11(8-13(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

LXPBNLDKNBAADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)Cl)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Reactivity Profile Key Applications
This compound C₁₄H₁₀ClFO₂ 264.67 (calculated) F (C2), OCH₂C₆H₅ (C4), Cl (CO) Moderate reactivity due to EWG (F) and steric hindrance (benzyloxy) Pharmaceutical intermediates, protective-group chemistry
4-Fluoro-2-hydroxybenzoyl chloride C₇H₄ClFO₂ 174.555 F (C4), OH (C2), Cl (CO) High reactivity due to OH as EDG and F as EWG Acylation reactions, agrochemicals
4-Fluorobenzoyl chloride C₇H₄ClFO 158.557 F (C4), Cl (CO) High reactivity (strong EWG from F) Organic synthesis, polymer chemistry
3-[(2-Chloro-4-fluorophenyl)methoxy]benzoyl chloride C₁₄H₉Cl₂FO₂ 315.13 (calculated) Cl (C2 on phenyl), F (C4 on phenyl), OCH₂- (C3), Cl (CO) Very high reactivity (multiple EWGs: Cl, F) Specialty chemicals, bioactive molecules
4-Fluoro-2-methylbenzenesulfonyl chloride C₇H₆ClFO₂S 208.64 (calculated) F (C4), CH₃ (C2), SO₂Cl Moderate reactivity (sulfonyl chloride group) Sulfonation reactions, drug discovery

Reactivity and Stability

  • Electronic Effects: The fluorine atom at C2 in this compound withdraws electron density via induction, increasing the electrophilicity of the carbonyl carbon. However, the benzyloxy group at C4 donates electron density through resonance, partially counteracting this effect .
  • Steric Effects :

    • The bulky benzyloxy group in this compound hinders nucleophilic attack, reducing reactivity compared to 4-fluoro-2-hydroxybenzoyl chloride, where the smaller hydroxyl group imposes less steric resistance .

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